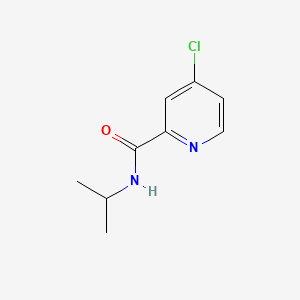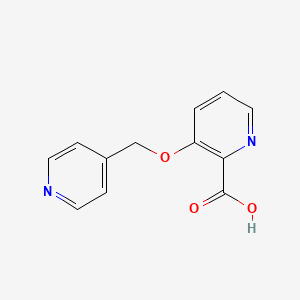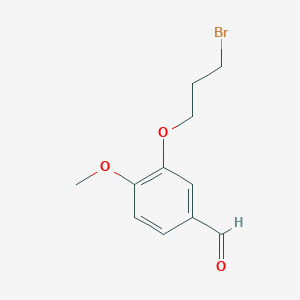
4-(Pyridin-4-yl)pyrimidin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyridin-4-yl)pyrimidin-2-ol (4-PP) is an organic compound with a wide range of applications in the fields of medicine, biochemistry, and pharmacology. 4-PP is a heterocyclic compound and is classified as a pyrimidine derivative. It is a white crystalline solid with a melting point of 153 °C and a boiling point of 309 °C. 4-PP is soluble in water and alcohol and has a molecular weight of 162.15 g/mol.
Applications De Recherche Scientifique
Thérapies Antivirales
Les composés contenant des amines hétéroaryles à cinq chaînons, qui sont structurellement liés au « 4-(Pyridin-4-yl)pyrimidin-2-ol », ont montré une activité antivirale prometteuse. Ils ont été comparés au médicament antiviral commercial Ribavirin, suggérant un potentiel en tant que molécules de tête pour les thérapies antivirales .
Agents Anticancéreux
Les dérivés de la pyrimidin-2-ol ont été évalués comme modulateurs puissants de Nur77, une protéine impliquée dans le développement du cancer. La conception et la synthèse de ces composés visent à cibler Nur77 pour les traitements anticancéreux .
Inhibition des Protéine Kinases
Des composés hétéroaromatiques avec un groupement pyrimidin-2-ol ont été identifiés comme inhibiteurs des protéine kinases, qui jouent un rôle crucial dans la signalisation cellulaire et sont des cibles pour la thérapie contre le cancer. Les études en cours se concentrent sur la conception de nouveaux composés avec des potentiels inhibiteurs potentiels contre des kinases spécifiques .
Études de Docking Moléculaire
Une série de composés présentant la structure de la pyrimidin-2-ol a été conçue et synthétisée pour des études biologiques et de docking moléculaire. Ces études aident à comprendre l'interaction entre le composé et les protéines cibles, contribuant à la conception de médicaments .
Activité Antiproliférative
Certains dérivés ont montré une activité antiproliférative significative, indiquant leur utilisation potentielle pour inhiber la croissance des cellules cancéreuses. Les composés les plus puissants dans cette catégorie peuvent induire l'apoptose et affecter des structures cellulaires comme les microtubules .
Mécanisme D'action
Target of Action
It’s known that pyrimidine derivatives, which include this compound, have been associated with diverse biological activities . They have shown potential as inhibitors of certain protein kinases , which play crucial roles in cellular processes such as cell division and signal transduction.
Mode of Action
It’s known that many pyrimidine derivatives exert their effects by interacting with their targets and causing changes in their function . For instance, they can inhibit the activity of certain enzymes, leading to alterations in biochemical pathways .
Biochemical Pathways
It’s known that pyrimidine derivatives can impact various pathways, depending on their specific targets . For instance, if they inhibit protein kinases, they could affect pathways related to cell division and signal transduction .
Result of Action
Some pyrimidine derivatives have exhibited anti-inflammatory, analgesic, cytotoxic, and antitubercular activities . These effects would result from the compound’s interactions with its targets and the subsequent changes in cellular functions .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
4-(Pyridin-4-yl)pyrimidin-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with protein kinases, which are crucial for regulating cellular processes. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is vital for cell proliferation and differentiation . Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in cellular behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their function. This binding can result in enzyme inhibition or activation, depending on the context. For instance, this compound has been found to inhibit certain protein kinases, thereby affecting downstream signaling pathways . Additionally, it can induce changes in gene expression by interacting with DNA or RNA .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits stability, but it can undergo degradation under certain conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, it can have beneficial effects, such as enhancing cellular function and promoting healthy metabolism. At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a critical dosage range for its safe and effective use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the overall bioavailability and efficacy of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, it can be transported across cell membranes by ABC transporters, influencing its intracellular concentration .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity, as it ensures that this compound reaches its intended targets within the cell .
Propriétés
IUPAC Name |
6-pyridin-4-yl-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-9-11-6-3-8(12-9)7-1-4-10-5-2-7/h1-6H,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBJIACQDLVAJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629493 |
Source


|
| Record name | 6-(Pyridin-4-yl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208936-44-1 |
Source


|
| Record name | 6-(Pyridin-4-yl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














